Butyl 4-[(furan-2-ylcarbonyl)amino]benzoate
Description
Butyl 4-[(furan-2-ylcarbonyl)amino]benzoate is an organic compound characterized by a benzoate ester backbone substituted with a furan-2-ylcarbonylamino group at the para position. Key properties of this analog include:
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
butyl 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C16H17NO4/c1-2-3-10-21-16(19)12-6-8-13(9-7-12)17-15(18)14-5-4-11-20-14/h4-9,11H,2-3,10H2,1H3,(H,17,18) |
InChI Key |
KUHIUJYOWDOQAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-(FURAN-2-AMIDO)BENZOATE typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 4-aminobenzoic acid with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: The resulting 4-(furan-2-amido)benzoic acid is then esterified with butanol in the presence of an acid catalyst like sulfuric acid to yield BUTYL 4-(FURAN-2-AMIDO)BENZOATE.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-(FURAN-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide bond can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzoate ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan derivatives such as furan-2,5-dione.
Reduction: Butyl 4-(furan-2-amino)benzoate.
Substitution: Halogenated derivatives of the benzoate ring.
Scientific Research Applications
BUTYL 4-(FURAN-2-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BUTYL 4-(FURAN-2-AMIDO)BENZOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and amide bond play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with butyl 4-[(furan-2-ylcarbonyl)amino]benzoate, differing primarily in substituents, counterions, or backbone modifications:
Key Observations:
Lipophilicity : The butyl ester group in the target compound contributes to its high logP (4.468), making it more lipophilic than ionic sodium salts like bispyribac-sodium or alloxydim-sodium, which exhibit greater aqueous solubility .
Substituent Effects: Furan vs. Chloro and Acetamido Groups: Methyl 4-acetamido-5-chloro-o-anisate incorporates chlorine (electron-withdrawing) and acetamido (hydrogen-bonding) groups, which may enhance reactivity in polar environments compared to the furan derivative .
Biological Activity
Butyl 4-[(furan-2-ylcarbonyl)amino]benzoate is a synthetic compound that incorporates a furan moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a butyl group attached to a benzoate structure with a furan-2-carbonyl amino group, which contributes to its biological activities.
1. Antimicrobial Activity
Furan derivatives have shown significant antimicrobial properties, and this compound is no exception. Studies indicate that compounds containing furan rings exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Research has demonstrated that derivatives of furan can inhibit the growth of pathogenic bacteria effectively, with some compounds showing better efficacy than traditional antibiotics like streptomycin and tetracycline .
2. Anticancer Activity
Furan-containing compounds are increasingly studied for their anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 8.3 | Inhibition of cell proliferation |
In vitro studies indicate that this compound induces apoptosis in cancer cells by activating caspase pathways, thereby promoting programmed cell death .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. Furan derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
This compound demonstrated significant COX-2 inhibitory activity comparable to established anti-inflammatory drugs, suggesting its potential as an anti-inflammatory agent .
Case Studies
Several studies have highlighted the biological significance of furan derivatives:
- Antibacterial Efficacy : A study assessed various furan derivatives against Escherichia coli and Staphylococcus aureus, noting that certain modifications enhanced antibacterial activity significantly .
- Cytotoxicity in Cancer Treatment : Research involving the MCF-7 cell line showed that this compound had a pronounced effect on cell viability, indicating its potential as an anticancer agent .
- Inflammatory Response : In animal models, furan derivatives were shown to reduce inflammation markers significantly, supporting their use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
